2,5-dichloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O3S/c1-20-6-2-3-11(20)14-18-13(23-19-14)8-17-24(21,22)12-7-9(15)4-5-10(12)16/h2-7,17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDARLSXDRYANPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a sulfonamide compound that has attracted attention due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on various research studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzenesulfonamide moiety with dichlorine substitutions and a pyrrole-derived oxadiazole group.
Synthesis
The synthesis of this compound typically involves several steps:
- Chlorination : Chlorination of benzenesulfonamide to introduce chlorine atoms at the 2 and 5 positions.
- Pyrrole Addition : Reaction with 1-methyl-1H-pyrrole.
- Oxadiazole Formation : Formation of the oxadiazole ring through cyclization reactions.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the oxadiazole moiety enhances this activity:
- Mechanism : The compound mimics natural substrates and inhibits bacterial enzyme functions, particularly those involved in folate synthesis.
- Efficacy : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with specific attention to resistant strains like MRSA .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Lines Tested : Various studies have tested its efficacy against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
- IC50 Values : Compounds similar to this one have shown IC50 values in the low micromolar range (e.g., <10 µM), indicating potent activity .
Case Studies
Several studies highlight the biological activity of related compounds that provide insights into the potential efficacy of this compound:
| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| 5-nitrothiophene derivative | MCF-7 | 4 | Anticancer | |
| Various sulfonamides | MRSA | <10 | Antimicrobial | |
| Thiazole derivatives | HCT116 | <30 | Anticancer |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase.
- Oxidative Stress Induction : The oxadiazole component may induce oxidative stress in cancer cells, leading to apoptosis.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways critical for cell proliferation and survival.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . The incorporation of the 1,2,4-oxadiazole moiety has been shown to enhance the anticancer properties of sulfonamide derivatives.
Case Study: Anticancer Efficacy
A significant study evaluated a series of 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides , including derivatives similar to our compound. The results indicated that compounds with oxadiazole substituents demonstrated potent activity against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure–activity relationship (SAR) analysis revealed that the presence of halogen atoms on the aromatic rings significantly improved cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,5-Dichloro-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide | HCT-116 | 15.0 |
| 2-Benzylthio-4-chloro | MCF-7 | 12.5 |
| 5-Styryl | HeLa | 10.0 |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties . Research indicates that derivatives containing pyrrole and oxadiazole units can exhibit significant activity in seizure models.
Case Study: Preclinical Evaluation
In a preclinical study using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, certain derivatives exhibited effective anticonvulsant activity with ED50 values comparable to established anticonvulsants . The compound's ability to modulate neurotransmitter systems could be a contributing factor to its efficacy.
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| 2,5-Dichloro-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide | MES | 32.08 |
| Similar Derivative | scPTZ | 40.34 |
Antimicrobial Effects
Another promising application of this compound is its potential as an antimicrobial agent . The sulfonamide group is known for its broad-spectrum antibacterial properties.
Case Study: Antibacterial Activity
Research has shown that compounds with similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that these compounds could inhibit bacterial growth effectively at low concentrations .
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the evidence lacks direct analogs, general comparisons can be inferred from structural analogs in and related literature:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonamide vs. Urea/Oxadiazole Derivatives : The target compound’s sulfonamide group distinguishes it from urea-based analogs (e.g., 6043-06-7 in ), which typically exhibit different binding affinities and metabolic stability.
Oxadiazole Substitution : The 1,2,4-oxadiazole in the target compound is less common than 1,3,4-oxadiazoles (e.g., 5338-68-1), which are more extensively studied for their antimicrobial activity.
Pyrrole vs. Pyridine : The 1-methylpyrrole group may confer better π-stacking interactions compared to pyridine-containing analogs (e.g., 6487-01-0).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
